Cas no 2138231-63-5 (8-Bromo-3-hydrazinyl-2-methylquinoline)
8-Bromo-3-hydrazinyl-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- EN300-801656
- 2138231-63-5
- 8-bromo-3-hydrazinyl-2-methylquinoline
- 8-Bromo-3-hydrazinyl-2-methylquinoline
-
- Inchi: 1S/C10H10BrN3/c1-6-9(14-12)5-7-3-2-4-8(11)10(7)13-6/h2-5,14H,12H2,1H3
- InChI Key: KVRRXOOWZRZBNP-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=CC(=C(C)N=C21)NN
Computed Properties
- Exact Mass: 251.00581g/mol
- Monoisotopic Mass: 251.00581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 50.9Ų
8-Bromo-3-hydrazinyl-2-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-801656-1.0g |
8-bromo-3-hydrazinyl-2-methylquinoline |
2138231-63-5 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
| Enamine | EN300-801656-0.05g |
8-bromo-3-hydrazinyl-2-methylquinoline |
2138231-63-5 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
| Enamine | EN300-801656-0.1g |
8-bromo-3-hydrazinyl-2-methylquinoline |
2138231-63-5 | 95.0% | 0.1g |
$640.0 | 2025-02-21 | |
| Enamine | EN300-801656-0.25g |
8-bromo-3-hydrazinyl-2-methylquinoline |
2138231-63-5 | 95.0% | 0.25g |
$670.0 | 2025-02-21 | |
| Enamine | EN300-801656-0.5g |
8-bromo-3-hydrazinyl-2-methylquinoline |
2138231-63-5 | 95.0% | 0.5g |
$699.0 | 2025-02-21 | |
| Enamine | EN300-801656-2.5g |
8-bromo-3-hydrazinyl-2-methylquinoline |
2138231-63-5 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
| Enamine | EN300-801656-5.0g |
8-bromo-3-hydrazinyl-2-methylquinoline |
2138231-63-5 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 | |
| Enamine | EN300-801656-10.0g |
8-bromo-3-hydrazinyl-2-methylquinoline |
2138231-63-5 | 95.0% | 10.0g |
$3131.0 | 2025-02-21 |
8-Bromo-3-hydrazinyl-2-methylquinoline Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 8-Bromo-3-hydrazinyl-2-methylquinoline
8-Bromo-3-hydrazinyl-2-methylquinoline (CAS No. 2138231-63-5): A Versatile Building Block in Medicinal Chemistry and Drug Discovery
The compound 8-Bromo-3-hydrazinyl-2-methylquinoline (CAS No. 2138231-63-5) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical research and organic synthesis. With its unique molecular structure featuring a bromine substituent at the 8-position and a hydrazinyl group at the 3-position, this compound serves as a valuable intermediate for the development of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating groups on the quinoline core makes it particularly interesting for structure-activity relationship (SAR) studies.
Recent trends in drug discovery have highlighted the importance of heterocyclic compounds like 8-Bromo-3-hydrazinyl-2-methylquinoline as privileged scaffolds. Researchers are actively investigating its potential applications in targeting protein kinases, G-protein-coupled receptors (GPCRs), and various enzymatic pathways. The compound's bromine atom offers excellent opportunities for further functionalization through cross-coupling reactions, while the hydrazinyl moiety provides a handle for condensation reactions to form hydrazone derivatives – a class of compounds with demonstrated biological activities.
In the context of current pharmaceutical trends, 8-Bromo-3-hydrazinyl-2-methylquinoline aligns with several hot research topics. The scientific community is particularly interested in its potential role in developing small molecule inhibitors for various diseases. Computational chemistry studies suggest that the quinoline core of this compound may exhibit favorable drug-like properties, including appropriate lipophilicity and molecular weight for blood-brain barrier penetration. These characteristics make it a promising candidate for central nervous system (CNS) drug development.
The synthetic versatility of CAS 2138231-63-5 is another area of growing interest. Organic chemists value this compound for its ability to participate in diverse name reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and various cyclization reactions. The 2-methyl group on the quinoline ring provides steric influence that can be exploited to control regioselectivity in subsequent transformations. This level of control is particularly valuable in the synthesis of structurally complex molecules for medicinal chemistry applications.
From a structure-based drug design perspective, 8-Bromo-3-hydrazinyl-2-methylquinoline offers multiple vectors for molecular optimization. The bromine atom serves as an excellent site for palladium-catalyzed reactions, allowing for the introduction of various aryl or heteroaryl groups. Meanwhile, the hydrazinyl functionality can be converted into numerous bioisosteres, enabling fine-tuning of pharmacokinetic properties. Such flexibility is crucial in modern drug discovery programs where lead optimization plays a pivotal role.
Recent publications have explored the use of 8-Bromo-3-hydrazinyl-2-methylquinoline in the development of antimicrobial agents. The quinoline scaffold is known for its activity against various pathogens, and researchers are investigating whether modifications to this core structure could lead to compounds with improved spectrum of activity and reduced drug resistance. Particular attention is being paid to its potential against Gram-negative bacteria, which pose significant challenges in antibiotic development.
In the field of chemical biology, CAS 2138231-63-5 has shown promise as a molecular probe. The bromine atom allows for straightforward incorporation of radioactive isotopes or fluorescent tags, making it useful for target identification and mechanism of action studies. Such applications are becoming increasingly important as the pharmaceutical industry shifts toward more targeted therapies and personalized medicine approaches.
The physicochemical properties of 8-Bromo-3-hydrazinyl-2-methylquinoline have been the subject of several computational studies. Researchers are particularly interested in its solubility profile, pKa values, and crystallinity – all critical factors in formulation development. Understanding these properties at an early stage can significantly accelerate the drug development timeline and reduce attrition rates in later stages.
From a green chemistry perspective, synthetic routes to 8-Bromo-3-hydrazinyl-2-methylquinoline are being optimized to reduce environmental impact. Recent advances in catalytic methods and alternative solvents have improved the atom economy of its production. These developments align with the pharmaceutical industry's growing commitment to sustainable practices and green synthesis methodologies.
Looking forward, 8-Bromo-3-hydrazinyl-2-methylquinoline (CAS No. 2138231-63-5) continues to be an important tool in medicinal chemistry. Its unique combination of reactivity and structural features positions it as a valuable building block for the next generation of therapeutic agents. As research progresses, we can expect to see more applications of this versatile compound in addressing unmet medical needs and advancing our understanding of structure-activity relationships in drug design.
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